Product packaging for Methyl 2-(1H-indazol-3-yl)acetate(Cat. No.:CAS No. 131666-74-5)

Methyl 2-(1H-indazol-3-yl)acetate

Cat. No.: B171231
CAS No.: 131666-74-5
M. Wt: 190.2 g/mol
InChI Key: GJIMTGCSEXYRCB-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffold in Medicinal Chemistry

The unique structural and electronic properties of the indazole ring system make it a valuable component in the design of new drugs. researchgate.net Its ability to mimic biomolecules like adenine (B156593) and guanine (B1146940) allows it to interact effectively with biological targets such as enzymes and receptors. researchgate.net This versatility has led to the discovery and development of numerous indazole-containing compounds with a wide array of pharmacological activities. researchgate.netnih.gov

Historical Context of Indazole Derivatives in Drug Discovery

The journey of indazole derivatives in medicine is marked by significant milestones. An early example is Benzydamine, which was introduced to the market in 1966 as an anti-inflammatory agent. researchgate.net This marked the beginning of extensive research into the therapeutic potential of the indazole scaffold. Over the decades, the field has evolved from simple derivatives to complex molecules designed through sophisticated methods like structure-based drug design. acs.orgacs.org This has culminated in the approval of several indazole-based drugs by regulatory agencies for treating various diseases, particularly cancer. researchgate.netmdpi.com Drugs such as Axitinib, Pazopanib, and Entrectinib are prominent examples that underscore the sustained importance of the indazole motif in modern drug discovery. researchgate.net

Broad Spectrum of Pharmacological Activities of Indazole Derivatives

Research has consistently demonstrated that modifying the core indazole structure can lead to compounds with potent and selective biological effects. nih.gov This has established indazole as a key pharmacophore in the development of treatments for a multitude of health conditions. researchgate.netresearchgate.net

The indazole scaffold is a cornerstone in the development of modern anti-cancer therapies. researchgate.net Several clinically approved and investigational drugs for cancer feature this heterocyclic system. mdpi.comrsc.org These agents often function by inhibiting key enzymes, such as protein kinases, that are crucial for tumor growth, proliferation, and survival. researchgate.netnih.gov The success of drugs like Axitinib and Pazopanib, which are tyrosine kinase inhibitors, highlights the effectiveness of this scaffold in oncology. researchgate.netmdpi.com

Table 2: Examples of Indazole Derivatives with Anti-cancer Activity

CompoundTarget/Cell LineReported Activity
Axitinib VEGFR, PDGFRFDA-approved for renal cell carcinoma. researchgate.netmdpi.com
Pazopanib VEGFR, PDGFR, c-KitFDA-approved tyrosine kinase inhibitor for renal cell carcinoma. researchgate.netmdpi.com
Entrectinib TRK, ROS1, ALKFDA-approved for solid tumors with specific gene fusions. researchgate.net
Compound 2f 4T1 (Breast Cancer)Inhibited cell proliferation and induced apoptosis. rsc.org
Compound 6e CCRF-CEM (Leukemia)GI₅₀ = 901 nM. rsc.org
Compound 6i VEGFR-2IC₅₀ = 24.5 nM. rsc.org

Sources: researchgate.netresearchgate.netmdpi.comrsc.orgrsc.org

Indazole derivatives have long been recognized for their anti-inflammatory properties. researchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators, such as the cyclooxygenase (COX) enzymes, particularly COX-2. nih.goveurekaselect.com By blocking these pathways, indazole compounds can reduce the production of prostaglandins (B1171923), which are substances that contribute to pain and inflammation. nih.gov Computational and in-vitro studies continue to explore new indazole analogs as more potent and selective anti-inflammatory agents. innovareacademics.inscispace.com

Table 3: Examples of Indazole Derivatives with Anti-inflammatory Activity

Compound/Derivative ClassTarget/ModelReported Activity
Benzydamine General Anti-inflammatoryMarketed anti-inflammatory drug. researchgate.net
1-benzyl-3-(3-dimethylaminopropoxy)indazole Soluble guanylate cyclase (sGC)Potent activator of sGC, known analgesic and anti-inflammatory. sci-hub.se
4,5-dihydro-2H-indazoles (e.g., Cmpd 10, 13, 15) COX-2 EnzymeShowed distinctive anti-inflammatory profiles and selectivity for COX-2. eurekaselect.com
1H-indazole analogs (BDF) COX-2 Enzyme (in silico)Showed significant binding affinity and stability in the COX-2 active site. scispace.com

Sources: researchgate.neteurekaselect.comscispace.comsci-hub.se

The indazole framework is a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. orientjchem.org Researchers have synthesized and tested numerous indazole derivatives against a variety of microorganisms. nih.gov These compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. mdpi.comsemanticscholar.org Some derivatives act by inhibiting essential bacterial enzymes, such as DNA gyrase, presenting a novel mechanism of action. acs.org

Table 4: Examples of Indazole Derivatives with Antimicrobial Activity

Compound SeriesTarget Organism(s)Reported Activity
N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j) Xanthomonas campestris, Bacillus cereus, E. coli, B. megaterium, C. albicansShowed moderate to good in-vitro antimicrobial activities. semanticscholar.orgbookpi.org
2,3-diphenyl-2H-indazole (18) Giardia intestinalis12.8 times more active than metronidazole (B1676534). mdpi.com
2,3-diphenyl-2H-indazole (18, 23) Candida albicans, Candida glabrataShowed in-vitro growth inhibition. mdpi.com
GyrB inhibitors Bacterial DNA GyraseIndazole derivatives showed excellent enzymatic and antibacterial activity. acs.org

Sources: acs.orgmdpi.comsemanticscholar.orgbookpi.org

Indazole derivatives have emerged as a significant class of compounds in the fight against Human Immunodeficiency Virus (HIV). researchgate.net They can inhibit the virus at different stages of its life cycle. acs.org A notable area of research is the development of indazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These compounds bind to and inhibit reverse transcriptase, an enzyme critical for HIV replication. acs.org Furthermore, the recently approved long-acting drug Lenacapavir is an indazole derivative that inhibits the HIV capsid (CA) protein, representing a first-in-class mechanism. mdpi.com

Table 5: Examples of Indazole Derivatives with Anti-HIV Activity

CompoundTargetReported Activity
Lenacapavir (GSK-6207) HIV-1 Capsid (CA)FDA-approved (2022) first-in-class, long-acting CA inhibitor. mdpi.com
Tetrahydroindazolylbenzamide (Cmpd 6) HIV Reverse TranscriptaseInhibited HIV proliferation (EC₅₀ = 2.77 μM) as a late reverse transcription inhibitor. acs.org
Indazole NNRTIs HIV Reverse TranscriptaseNovel series created using structure-based design with excellent metabolic stability. acs.org
Delavirdine (an indole (B1671886) derivative) HIV Reverse TranscriptaseAn example of a heterocyclic NNRTI applied in clinics, providing a rationale for exploring similar scaffolds like indazole. nih.gov

Sources: acs.orgacs.orgmdpi.comnih.gov

Antiarrhythmic Agents

Certain indazole derivatives have shown potential as antiarrhythmic agents, which are medications used to correct abnormal heart rhythms. medchemexpress.comnih.govthieme-connect.com For instance, a series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are isosteres of the beta-blocker pindolol, have been synthesized and evaluated. thieme-connect.com Compounds with a methyl substitution on the N-1 position of the indazole ring demonstrated significant antiarrhythmic activity. thieme-connect.com This activity is believed to be correlated with their affinity for β1-adrenergic receptors. thieme-connect.com One notable example, DY-9760e, has demonstrated cardioprotective effects against ischemia-reperfusion injury. nih.gov

Antiprotozoal Agents

Indazole derivatives have emerged as a promising class of compounds in the search for new treatments for protozoal infections. irma-international.orgnih.govmdpi.com Research has demonstrated their activity against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govmdpi.com In many cases, synthesized indazole derivatives have shown greater potency than the standard drug, metronidazole. pnrjournal.commdpi.com

Specifically, indazole N-oxide derivatives have been synthesized and studied for their antichagasic (against Trypanosoma cruzi) and leishmanicidal properties. researchgate.netuchile.cl One derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, was found to be active against three different Leishmania strains. uchile.cl Another compound, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide, showed notable activity against two strains and two life stages of T. cruzi. uchile.cl The mechanism of action for some of these compounds is thought to involve the inhibition of parasitic respiration. uchile.cl

Other Biological Activities

The therapeutic potential of indazole derivatives extends to a variety of other biological activities.

Anti-emetic Agents: Granisetron, a well-known anti-emetic drug, features an indazole core. pnrjournal.comresearchgate.netresearchgate.net It functions as a serotonin (B10506) 5-HT3 receptor antagonist, primarily acting to reduce the activity of the vagus nerve, which can trigger the vomiting center in the brain. researchgate.netresearchgate.net

Monoamine Oxidase (MAO) Inhibitors: Indazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). acs.orgacs.orgresearchgate.netnih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov For example, indazole-5-carboxamides and (indazol-5-yl)methanimine derivatives have shown subnanomolar potency and high selectivity for MAO-B over MAO-A. acs.orgacs.orgnih.gov

Anticonvulsant Activity: The indazole scaffold has been investigated for its anticonvulsant properties. nih.govresearchgate.netbrieflands.com Indazole itself has been shown to inhibit convulsions induced by various chemical and electrical stimuli in animal models. nih.gov Its anticonvulsant profile resembles that of gabapentin. nih.gov Furthermore, certain indazole derivatives, such as 7-nitroindazole (B13768), have been found to potentiate the anticonvulsant effects of some second-generation antiepileptic drugs. nih.govjpccr.eu

Antihypertensive Activity: Indazole-containing compounds have been explored for their ability to lower blood pressure. mdpi.comresearchgate.nettandfonline.com Their mechanism of action can involve various pathways, and they are considered important structural motifs in the design of new antihypertensive drugs. nih.gov

Anti-depressant Activity: The potential of indazole derivatives as antidepressants has been a subject of research. nih.govresearchgate.netijper.org For instance, the compound FS-32, a phenyl-indazole derivative, has demonstrated antidepressant-like effects in preclinical studies. nih.gov Additionally, 7-nitroindazole has shown antidepressant-like effects in animal models of depression, suggesting a role for nitric oxide modulation in its mechanism. nih.govbanglajol.info

Anti-platelet Agents: Certain indazole derivatives have exhibited significant anti-platelet activity. nih.govacs.orgsci-hub.seresearchgate.net The compound YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, and its analogues have been shown to inhibit platelet aggregation induced by various agents. nih.govacs.orgsci-hub.se Their mechanism is associated with the activation of soluble guanylate cyclase (sGC) and inhibition of phosphodiesterase 5 (PDE5). nih.govacs.org

Focus on Methyl 2-(1H-indazol-3-yl)acetate as a Specific Indazole Derivative

This compound, with the chemical formula C10H10N2O2, is a specific indazole derivative that serves as a crucial component in synthetic chemistry. moldb.combldpharm.com

Importance as a Heterocyclic Building Block in Research

This compound is recognized as a valuable heterocyclic building block in chemical research. moldb.com Its structure provides a versatile scaffold for the synthesis of more complex molecules. Researchers utilize this compound to introduce the indazole moiety into new chemical entities, allowing for the exploration of their potential biological activities. The availability of derivatives, such as Methyl 2-(6-bromo-1H-indazol-3-yl)acetate, further expands its utility in creating diverse molecular structures. ambeed.com

Role as a Precursor in Synthesis (e.g., Synthetic Cannabinoids)

A significant application of this compound is its role as a precursor in the synthesis of other compounds, most notably synthetic cannabinoids. diva-portal.orgnih.goveuropa.eu Synthetic cannabinoids are a large and diverse group of psychoactive substances designed to mimic the effects of cannabis. The synthesis of certain synthetic cannabinoids, such as 5F-MDMB-PINACA, starts with methyl 1H-indazole-3-carboxylate, a closely related compound, which is then reacted with other chemical building blocks. europa.eu While this compound itself is a precursor, its structural analogue, Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, is also studied in this context. The indazole core is a common feature in many synthetic cannabinoids, and the synthesis often involves an amide coupling step with an amino acid ester, such as L-tert-leucine methyl ester. diva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B171231 Methyl 2-(1H-indazol-3-yl)acetate CAS No. 131666-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2H-indazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIMTGCSEXYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560586
Record name Methyl (2H-indazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131666-74-5
Record name Methyl (2H-indazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Strategies for Indazole Ring System Synthesis

The construction of the indazole ring can be achieved through various synthetic routes, often involving the formation of the critical N-N bond or cyclization of appropriately substituted benzene (B151609) precursors.

Cyclization reactions represent a fundamental approach to constructing the indazole skeleton. These methods often start with ortho-substituted benzene derivatives that undergo an intramolecular reaction to form the fused pyrazole (B372694) ring.

From Hydrazones: A versatile method involves the cyclization of hydrazones derived from ketones and hydrazines. For instance, 2-haloaryl N-sulfonylhydrazones can be cyclized using a copper catalyst. mdpi.com Transition-metal-free approaches also exist, where intramolecular C-H amination of hydrazones is catalyzed by iodobenzene (B50100) in the presence of an oxidant like Oxone. iosrjournals.org

From 2-Formylphenylboronic Acids: A method utilizing 2-formylphenylboronic acids involves a copper(II) acetate-catalyzed reaction with diazodicarboxylates, followed by ring closure induced by acid or base to yield 1N-alkoxycarbonyl indazoles. rsc.org

From 2-Aminobenzamides: 1H-Indazol-3-one derivatives can be synthesized from 2-aminobenzamide (B116534) derivatives through the intramolecular trapping of an N-acylnitrenium intermediate. sci-hub.se

Reductive Cyclization: Substituted 1H-indazoles have been synthesized via the reductive intramolecular heterocyclization of compounds like 2,4-diaroyl-N-nitrosomethylanilines using zinc and acetic acid. sci-hub.se Similarly, 2-(1H-indol-3-yl)acetic acid can be formed from the reductive cyclization of an intermediate derived from 2-nitrobenzaldehyde (B1664092) and malonic acid. chemicalbook.com

Thermal Cyclization: 1-(ω-Bromoalkyl)indazoles can undergo a facile thermal intramolecular cyclization reaction in the absence of a solvent or base, yielding fused indazole ring systems quantitatively. tandfonline.com

N-acylation is a key functionalization step for modifying the properties of the indazole core. Selective acylation at the N1 position is often desired.

Using Acid Chlorides: A common method for N-acylation involves reacting the indazole with an acid chloride in the presence of a base. nih.govresearchgate.net For example, the reaction of Methyl 2-(1H-indazol-3-yl)acetate with 4-chlorobenzoyl chloride is facilitated by a strong base like sodium t-butoxide (t-BuONa) in an appropriate solvent. nih.govgoogle.com

Using Carboxylic Acids: A one-pot direct N1-acylation of indazoles with carboxylic acids can be achieved using a DMAPO/Boc2O-mediated system, which avoids the need for activated carboxylic acid derivatives. researchgate.net

Electrochemical Acylation: An electrochemical method allows for the selective N1-acylation of indazoles. In this process, the indazole is reduced to an indazole anion, which then reacts with an acid anhydride (B1165640) to selectively acylate the N1 position. organic-chemistry.orgorganic-chemistry.org

Developing synthetic routes that avoid transition metals is a significant goal in green chemistry due to the cost and toxicity associated with these metals. iosrjournals.org

Oxidative C-N Coupling: 1H-indazoles can be synthesized from accessible hydrazones via an intramolecular aerobic oxidative C-N coupling. This method uses TEMPO, a basic additive, and dioxygen as the terminal oxidant, demonstrating good reactivity and functional group tolerance. nih.gov

Iodobenzene-Catalyzed C-H Amination: A metal-free synthesis of N-aryl substituted 1H-indazoles can be accomplished through the iodobenzene-catalyzed intramolecular C-H amination of hydrazones under mild conditions, using Oxone as an oxidant. iosrjournals.org This approach avoids the need for pre-functionalization with leaving groups. iosrjournals.org

Visible Light-Promoted Reactions: A general transition-metal-free method for the C3-carbamoylation of 2H-indazoles has been developed using visible light-induced oxidative decarboxylation coupling. nih.govfrontiersin.org This mild protocol uses a photocatalyst and a base to achieve the transformation. nih.govfrontiersin.org

From N-Tosylhydrazones and Nitroaromatics: 1H-indazoles can be synthesized from readily available N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.netmdpi.com This technology aligns with the principles of green chemistry by reducing the use of volatile organic compounds. mdpi.com

One-Pot Synthesis: A highly efficient, one-pot, microwave-assisted method has been developed for synthesizing 1-aryl-1H-indazoles. This involves the initial formation of arylhydrazones from 2-halobenzaldehydes and phenylhydrazines, followed by a copper-catalyzed intramolecular N-arylation, all under microwave irradiation. researchgate.net

From Hydrazone Hydrates: An eco-friendly, one-pot microwave-assisted synthesis of 1-H-indazoles involves the reaction of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates to form aryl hydrazones, which then cyclize to afford the indazole products in good to excellent yields. ajrconline.org

Synthesis of Indazole Acetic Acids: Microwave assistance has been successfully used in the synthesis of hydroxy- and alkoxyindazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid and various alcohols. researchgate.net

Specific Synthesis of this compound

The synthesis of the title compound, this compound, can be achieved through the esterification of its corresponding carboxylic acid. A solution of 1H-indazole-3-acetic acid in methanol (B129727), with a catalytic amount of concentrated sulfuric acid, is refluxed for several hours. prepchem.com After workup and purification, the desired methyl ester is obtained. prepchem.com

Table 1: Synthesis of this compound
ReactantReagentsConditionsProductYieldMelting PointReference
1H-indazole-3-acetic acidMethanol, Sulfuric acid (catalytic)Reflux, 8 hoursThis compound73% (0.8g from 1.0g)146°C prepchem.com

The N-acylation of this compound with 4-chlorobenzoyl chloride provides a route to N1-substituted indazole derivatives. The reaction is typically carried out by first deprotonating the indazole nitrogen with a strong base, followed by the addition of the acyl chloride. nih.govgoogle.com

The procedure involves cooling a solution of this compound in a solvent like tetrahydrofuran (B95107) (THF) and adding a base such as sodium t-butoxide (t-BuONa). google.com After a short stirring period at low temperature, 4-chlorobenzoyl chloride is added, and the reaction is allowed to proceed to completion. google.com Purification by flash chromatography yields the final product, Methyl 2-(1-(4-chlorobenzoyl)-1H-indazol-3-yl)acetate. nih.govgoogle.com

Table 2: N-Acylation of this compound
Reactant 1Reactant 2Base/SolventConditionsProductYieldReference
This compound4-chlorobenzoyl chloridet-BuONa / THF0-5°C then room temp.Methyl 2-(1-(4-chlorobenzoyl)-1H-indazol-3-yl)acetate37-52% nih.govgoogle.com

Utilization of Specific Reagents and Solvents

The preparation and purification of this compound and its derivatives involve specific reagents and solvent systems to ensure high yield and purity. A common synthetic route involves the esterification of 2-(1H-indazol-3-yl)acetic acid.

A standard procedure for synthesizing this compound is the Fischer esterification of 2-(1H-indazol-3-yl)acetic acid. This is typically achieved by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. prepchem.comgoogle.com After the reaction, the mixture is concentrated and worked up by diluting with ethyl acetate (B1210297), washing with water and a sodium bicarbonate solution to neutralize the acid catalyst, and finally drying the organic layer to isolate the product. prepchem.com

The purification of indazole derivatives, including this compound, frequently employs column chromatography. Silica gel (SiO₂) is the standard stationary phase, with a mobile phase consisting of a mixture of ethyl acetate and hexane (B92381). nih.govgoogle.com The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities. For instance, a 3:7 or 4:6 ratio of ethyl acetate to hexane has been used for the purification of related indazole compounds. google.com Recrystallization from solvents like methanol is another effective purification method. bibliomed.org

In the derivatization of the indazole scaffold, specific bases and solvents are crucial for controlling the reaction's regioselectivity. For N-acylation or N-alkylation, strong bases are often employed. Sodium tert-butoxide (tBuONa) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is effective for facilitating the N-acylation of the indazole ring. nih.govwiley-vch.de Similarly, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) has been used to synthesize derivatives of indazolyl-acetates. rroij.com The choice of base and solvent can significantly influence the position of substitution (N1 vs. N2) on the indazole ring. researchgate.net

Table 1: Reagents and Solvents in Synthesis and Purification

Step Reagent/Solvent Purpose Reference
Synthesis Methanol, Sulfuric Acid Esterification of the carboxylic acid prepchem.comgoogle.com
Work-up Ethyl Acetate, Sodium Bicarbonate Extraction and neutralization prepchem.com
Purification Silica Gel (SiO₂), Ethyl acetate/Hexane Column chromatography nih.govgoogle.comwiley-vch.de
Purification Methanol Recrystallization bibliomed.org
Derivatization tBuONa, THF N-acylation nih.gov

Derivatization and Functionalization of this compound Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for the development of a wide range of biologically active compounds. nih.govmdpi.com The functionalization of this compound allows for the systematic exploration of the chemical space around this core, leading to the discovery of new therapeutic agents.

Strategies for Introducing Substituents

Various synthetic strategies have been developed to introduce substituents at different positions of the indazole ring, as well as on the acetate side chain. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological activity.

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are common sites for substitution. Regioselectivity (substitution at N1 vs. N2) is a key challenge and can be influenced by the reaction conditions and the existing substituents on the ring. researchgate.net For 3-substituted indazoles like this compound, N1-alkylation is often favored. The use of sodium hydride (NaH) in THF has shown high regioselectivity for the N1 position on 3-carboxymethyl indazoles. researchgate.net

C-H Functionalization and Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the indazole core. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups, typically by coupling a halo-indazole with a boronic acid. researchgate.netscispace.com It has been used for arylation at the C3, C4, and C7 positions. researchgate.net

Heck, Sonogashira, and Stille Reactions: These methods allow for the introduction of vinyl, alkynyl, and other organic moieties onto the indazole ring. researchgate.net

Direct C-H Arylation: This approach enables the formation of C-C bonds without the need for pre-functionalized starting materials (like halides or boronic acids), offering a more atom-economical route to arylated indazoles. researchgate.net

Metalation: Directed metalation is another strategy for regioselective functionalization. By first protecting one of the indazole nitrogens (e.g., with a SEM group at N2), it is possible to direct lithiation specifically to the C3 position. researchgate.net The resulting lithiated intermediate can then react with a variety of electrophiles to introduce diverse functional groups. researchgate.net Similarly, regioselective zincation using reagents like TMP₂Zn·2LiCl followed by Negishi cross-coupling can be used to introduce substituents. rsc.org

Table 2: Summary of Substitution Strategies

Position Method Type of Substituent Introduced Reference
N1 Alkylation (e.g., NaH/THF) Alkyl, Aryl groups researchgate.net
C3 Suzuki-Miyaura Coupling Aryl, Heteroaryl groups scispace.com
C3 Directed Lithiation Various electrophiles researchgate.net
C4 Suzuki, Heck, Sonogashira Aryl, Vinyl, Alkynyl groups researchgate.net

Exploring Diverse Bioactive Moieties with Indazole Scaffold

The indazole scaffold is present in numerous compounds with a broad spectrum of biological activities. nih.gov By attaching various bioactive moieties to the this compound core, researchers can develop novel drug candidates for a range of diseases. nih.govlongdom.org

The versatility of the indazole nucleus allows for its incorporation into molecules targeting various biological pathways. mdpi.com The type and position of substituents on the indazole ring play a critical role in determining the specific biological activity and potency. longdom.org For example, the introduction of nitro and ethoxy groups has been shown to enhance anticancer potency in certain indazole series, while bromo substitutions can influence both anticancer and antioxidant activities. longdom.org

Examples of Bioactive Indazole Derivatives:

Kinase Inhibitors: Many indazole derivatives have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy. google.comresearchgate.net Pazopanib and Axitinib are examples of FDA-approved kinase inhibitors built on an indazole scaffold. researchgate.net Modifications of the indazole ring can lead to potent inhibitors of specific kinases like Tyrosine Threonine Kinase (TTK) or Epidermal Growth Factor Receptor (EGFR). nih.govlongdom.org

Anti-inflammatory Agents: The indazole structure is found in established anti-inflammatory drugs like Benzydamine and Bendazac. researchgate.net Bendazac is structurally related to indazole-3-acetic acid.

Antimicrobial and Antifungal Agents: Indazole derivatives have demonstrated activity against various bacterial and fungal strains. nih.govlongdom.org Compounds with electron-rich substituents have shown efficacy against fungal pathogens like Candida albicans. longdom.org

Selective Estrogen Receptor Degraders (SERDs): By modifying the substituents on the indazole ring, researchers have developed SERDs with potential applications in treating estrogen receptor-positive breast cancer. nih.gov

The strategic derivatization of the this compound scaffold allows for the exploration of these and other biological activities, highlighting the importance of this compound as a building block in medicinal chemistry. nih.govlongdom.org

Table 3: Bioactive Moieties and Resulting Activities

Bioactive Moiety Class Target/Activity Example Reference
Substituted Phenyl Rings Anticancer (Kinase Inhibition) Pazopanib, Axitinib researchgate.netresearchgate.net
Carboxamide Derivatives Anticancer, Antimicrobial Varied aniline (B41778) derivatives at C3 longdom.org
Pyrrolopyridine Groups Anti-proliferative 3-(pyrrolopyridin-2-yl)indazoles nih.gov
Benzyl Ether Groups Anti-inflammatory Benzydamine researchgate.net

Advanced Research on Biological Activities

Detailed Investigations of Specific Therapeutic Applications

Research into indazole-containing compounds has highlighted their potential as anticancer agents. researchgate.netresearchgate.net The versatility of the indazole ring allows for a variety of substitutions, leading to a diverse library of molecules with different biological targets and mechanisms of action. nih.govnih.govacs.org These derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and inhibition of cancer cell migration and invasion. nih.govscispace.comrsc.org

Anticancer Activity

The anticancer potential of indazole derivatives is a significant area of research. mdpi.comresearchgate.net Studies have demonstrated that certain indazole-based compounds can effectively target cancer cells, including those that have developed resistance to other chemotherapy drugs. acs.orgscispace.com The mechanism of action often involves targeting fundamental cellular processes required for tumor growth and metastasis.

A key indicator of anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells. In a study on a series of novel indazole derivatives, one compound, designated as 2f, demonstrated potent growth inhibitory activity against several cancer cell lines. rsc.org Specifically, when tested on the 4T1 breast cancer cell line, compound 2f was found to significantly inhibit both cell proliferation and the ability of these cells to form colonies, which is a measure of their tumorigenic potential in vitro. rsc.org The half-maximal inhibitory concentrations (IC50) for compound 2f were in the micromolar range, indicating potent activity. rsc.org

Table 1: In Vitro Antiproliferative Activity of Indazole Derivative 2f

Cell LineIC50 (μM)
4T10.23
A5490.89
HCT1161.15
MCF-70.54

This table presents the IC50 values of compound 2f against various cancer cell lines, demonstrating its potent antiproliferative effects. Data sourced from a study on indazole derivatives. rsc.org

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer therapies aim to restore this process in tumor cells. Research has shown that indazole derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway. scispace.comjpp.krakow.pl

In studies involving the indazole derivative 2f, treatment of 4T1 breast cancer cells led to a dose-dependent increase in apoptosis. rsc.org This was accompanied by key molecular changes indicative of the activation of the apoptotic cascade. Specifically, there was an upregulation of cleaved caspase-3, a primary executioner caspase, and an increase in the pro-apoptotic protein Bax. rsc.org Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed. rsc.org The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and a higher ratio favors cell death.

Table 2: Effect of Indazole Derivative 2f on Apoptotic Proteins in 4T1 Cells

TreatmentCleaved Caspase-3 LevelBax LevelBcl-2 Level
ControlBaselineBaselineBaseline
Compound 2fIncreasedIncreasedDecreased

This table summarizes the observed changes in key apoptotic regulatory proteins in 4T1 cells following treatment with indazole derivative 2f. rsc.org

The mitochondrial pathway of apoptosis is often initiated by the loss of the mitochondrial membrane potential (ΔΨm). The indazole derivative 2f was found to decrease the mitochondrial membrane potential in 4T1 cells in a dose-dependent manner. rsc.org This depolarization of the mitochondrial membrane is a point of no return for the cell, committing it to apoptosis.

Furthermore, the same study demonstrated that treatment with compound 2f led to an increase in the intracellular levels of reactive oxygen species (ROS). rsc.org While high levels of ROS can be damaging to cells, in the context of cancer therapy, a moderate increase can trigger apoptotic signaling pathways. This suggests that the induction of apoptosis by this indazole derivative may be linked to the generation of oxidative stress within the cancer cells.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, agents that can inhibit these processes are of significant therapeutic interest. The indazole derivative 2f was shown to disrupt the migration and invasion of 4T1 breast cancer cells. rsc.org This indicates that in addition to its cytotoxic effects, this class of compounds may also possess anti-metastatic properties. Another study on a different indazole derivative also reported the suppression of cell mobility in a wound healing assay. nih.gov

The invasion of cancer cells into surrounding tissues is facilitated by the degradation of the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). The activity of MMPs is regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). An imbalance in the levels of MMPs and TIMPs can promote cancer cell invasion.

In line with its inhibitory effect on cell invasion, treatment with the indazole derivative 2f led to a reduction in the expression of MMP9, a key enzyme involved in ECM degradation. rsc.org In contrast, the expression of TIMP2, an inhibitor of MMPs, was increased following treatment with compound 2f. rsc.org This modulation of MMP9 and TIMP2 levels suggests a mechanism by which this indazole derivative can inhibit cancer cell invasion and potentially metastasis. Other studies have also implicated indazole derivatives in the inhibition of MMP-9. nih.govresearchgate.net

Antimicrobial Activity

Beyond their use in oncology, indazole derivatives have shown significant promise as antimicrobial agents, with activity against fungi, bacteria, and protozoa. researchgate.net

Derivatives of the indazole scaffold have been evaluated for their ability to combat fungal infections, particularly those caused by Candida species.

A series of 3-phenyl-1H-indazole derivatives were synthesized and showed broad anticandidal activity. nih.gov A standout compound (10g), featuring an N,N-diethylcarboxamide substituent, was the most active against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. nih.gov

Earlier studies also identified 2,3-diphenyl-2H-indazole derivatives with in vitro activity against C. albicans and C. glabrata. nih.gov

The indazole core has been incorporated into novel compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

A series of indazole-based thiadiazole hybrids showed promising antibacterial potential. researchgate.net Compounds 2 and 3 were particularly effective against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 3.9 µg/mL for both against both strains. researchgate.net

Other studies on 3-aryl substituted indazoles found that derivatives with pyridinyl and 4-methylthiobenzene groups exhibited significant antibacterial activity.

Table 2: Antibacterial Activity of Indazole-Thiadiazole Hybrids (MIC in µg/mL)

Compound E. coli E. faecalis S. aureus Reference
1 43.3 7.8 14.4 researchgate.net
2 51.9 3.9 18.3 researchgate.net
3 64.7 3.9 18.3 researchgate.net

Indazole derivatives have demonstrated potent activity against several medically important protozoan parasites. researchgate.net

Synthetic 2H-indazole derivatives have shown significant in vitro antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.net

Many of these compounds were found to be more potent than metronidazole (B1676534), a standard drug for these infections. For example, one 2,3-diphenyl-2H-indazole derivative (Compound 18) was 12.8 times more active than metronidazole against G. intestinalis. researchgate.net

The biological assays revealed that electron-withdrawing groups on the 2-phenyl ring of the indazole scaffold favor antiprotozoal activity.

Table 3: Antiprotozoal Activity of Selected 2-Phenyl-2H-indazole Derivatives (IC₅₀ in µM)

Compound E. histolytica G. intestinalis T. vaginalis Reference
8 (4-chlorophenyl substituent) 0.15 0.23 0.19 researchgate.net
10 (4-(methoxycarbonyl)phenyl substituent) 0.14 0.22 0.22 researchgate.net

Anti-inflammatory Activity

The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, frequently found in compounds with anti-inflammatory properties. mdpi.comdoaj.org The inflammatory response, while a natural process of repair, can become exaggerated and detrimental in some diseases. nih.gov Consequently, there is a continuous search for new anti-inflammatory agents with improved side-effect profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs) and steroidal agents. nih.gov

Derivatives of indazole have demonstrated notable anti-inflammatory effects in various experimental models. nih.gov For instance, certain indazole derivatives have been shown to significantly inhibit carrageenan-induced hind paw edema in rats, a standard model for acute inflammation. nih.govhep.com.cnbiotech-asia.org This effect is often dose- and time-dependent. nih.gov The mechanism behind this activity is believed to involve the inhibition of key inflammatory mediators. nih.govbiotech-asia.org

Some indazole derivatives exhibit their anti-inflammatory action by potentially interfering with the cyclooxygenase (COX) pathway, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) during inflammation. mdpi.comdoaj.orgnih.govbiotech-asia.org In-silico and in-vitro studies have shown that certain 2H-indazole derivatives can inhibit human cyclooxygenase-2 (COX-2). mdpi.comdoaj.org Molecular docking studies suggest a binding mode similar to that of known COX-2 inhibitors like rofecoxib. doaj.org Additionally, the anti-inflammatory effects of some indazole derivatives may be attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indazole Derivatives
Compound TypeModel/AssayKey FindingsPotential MechanismReference
Indazole DerivativesCarrageenan-induced rat paw edemaSignificant, dose- and time-dependent inhibition of edema.Inhibition of cyclooxygenase-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals. nih.govhep.com.cn
2H-Indazole DerivativesIn-vitro human COX-2 inhibition assayInhibitory activity against COX-2.Binding to COX-2 active site, similar to rofecoxib. mdpi.comdoaj.org
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazoleCarrageenan-induced rat paw edemaMost significant inhibition of edema compared to other synthesized derivatives.Not explicitly stated, but likely involves COX inhibition. hep.com.cn

Neurological Activities (e.g., Anticonvulsant)

Indazole derivatives have emerged as a class of compounds with significant potential in the treatment of neurological disorders. nih.gov Their diverse pharmacological activities extend to the central nervous system (CNS), where they have been investigated for conditions such as Parkinson's disease, Alzheimer's disease, and epilepsy. sci-hub.semonash.edufrontiersin.org

Some indazole derivatives have shown promise as anticonvulsant agents. sci-hub.se The core indazole structure can be modified to interact with various targets within the CNS that are implicated in seizure activity. While the precise mechanisms for many derivatives are still under investigation, their activity is often linked to the modulation of neurotransmitter systems or ion channels.

In the context of neurodegenerative diseases, research has focused on the ability of indazole derivatives to inhibit enzymes and protein aggregation involved in disease progression. For example, certain derivatives have been synthesized as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease. monash.edu One such derivative, compound 4q, demonstrated potent and selective BChE inhibitory activity and was also found to be non-toxic to SH-SY5Y cells, a human neuroblastoma cell line commonly used in neurological research. monash.edu Other indazole derivatives, such as 6-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-nitro-1H-indazole, have been found to inhibit the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease and other tauopathies. frontiersin.org Furthermore, the derivative 6-amino-1-methyl-indazole (AMI) has been shown to protect against MPP+-induced apoptosis in SH-SY5Y cells and decrease the expression of p-tau and the upstream kinase GSK-3β, suggesting a neuroprotective effect relevant to Parkinson's disease. frontiersin.org

Receptor Modulation

The versatility of the indazole scaffold allows for its incorporation into molecules designed to interact with a wide range of biological receptors, leading to various physiological responses.

Cannabinoid Receptors (CB1 and CB2): A significant area of research has been the development of indazole-based synthetic cannabinoids. These compounds often act as agonists at the CB1 and CB2 receptors of the endocannabinoid system. google.comresearchgate.netdrugsandalcohol.ie The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is more prevalent in the immune system and is associated with anti-inflammatory and immunomodulatory effects. Derivatives of methyl 2-(1H-indazol-3-yl)acetate are utilized as precursors in the synthesis of potent synthetic cannabinoid receptor agonists. For example, enantiomers of various carboxamide-type synthetic cannabinoids derived from methyl 1H-indazole-3-carboxylate have been synthesized and evaluated for their activity as CB1/CB2 receptor agonists. researchgate.netnih.gov Generally, the (S)-enantiomers show higher potency for the CB1 receptor compared to the (R)-enantiomers. nih.gov

GPR84 Antagonists: GPR84 is an orphan G protein-coupled receptor that is considered a proinflammatory target. nih.govnih.gov The development of antagonists for this receptor is of interest for treating inflammatory conditions. nih.govnih.gov Through screening and chemical optimization, a series of 1,2,4-triazine (B1199460) derivatives, some incorporating an indazole moiety, have been identified as potent and selective competitive antagonists of human GPR84. nih.govnih.gov For instance, 2-(1H-Indazol-3-yl)acetohydrazide was used in the synthesis of a compound that demonstrated antagonist activity. acs.org

β3-adrenergic receptor agonists: While direct evidence for this compound acting as a β3-adrenergic receptor agonist is lacking, this class of receptors is a target for therapeutic intervention in conditions like overactive bladder and potentially muscle wasting. nih.govdrugbank.com Agonists of the β3-adrenergic receptor, such as CL316,243, have been shown to induce muscle hypertrophy and increase strength in animal models. nih.gov This highlights the potential for developing novel receptor modulators, and the indazole scaffold could be explored for this purpose in the future.

Mechanism of Action Studies

Understanding the mechanism of action is critical for the development of any therapeutic agent. For indazole derivatives, this involves identifying their molecular targets, characterizing the interactions with these targets, and elucidating the downstream biological pathways they modulate.

Molecular Target Identification and Validation

A key step in understanding the biological activity of indazole derivatives is the identification and validation of their molecular targets. Current time information in Bangalore, IN. This process often begins with screening assays to identify initial "hits." For example, a thermal shift assay (TSA) was used to screen an in-house library of compounds, which led to the identification of an indazole derivative as a lead inhibitor of glutamate (B1630785) racemase, a key enzyme in bacterial peptidoglycan synthesis. semanticscholar.orgresearchgate.net

Once a potential target is identified, further studies are conducted to validate it. This can involve demonstrating a direct interaction between the compound and the target protein. For instance, molecular docking studies are frequently employed to predict and analyze the binding of indazole derivatives to the active sites of their target enzymes, such as cyclooxygenase-2 (COX-2) and fibroblast growth factor receptor (FGFR) kinases. doaj.orgnih.gov These computational approaches help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov In the case of GPR84 antagonists, homology modeling and molecular dynamics simulations were used to understand the species selectivity of the identified compounds. nih.govnih.gov

Ligand-Target Interactions

Detailed analysis of the interactions between an indazole-based ligand and its molecular target provides crucial insights into the structure-activity relationship (SAR) and can guide further optimization. Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a protein.

For example, docking studies of anti-inflammatory indazole derivatives with COX-2 have suggested a binding orientation similar to that of known inhibitors, providing a rationale for their activity. doaj.org In the development of FGFR kinase inhibitors, docking models were used to optimize an initial fragment hit into a more potent indazole-containing pharmacophore. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity.

Similarly, for indazole derivatives targeting butyrylcholinesterase, molecular docking simulations revealed that the binding was mediated through both hydrophobic and polar interactions. monash.edu In the case of GPR84 antagonists, molecular dynamics simulations helped to explain the observed species selectivity by identifying key amino acid residues in the binding pocket that differ between human and mouse orthologues. nih.govnih.gov

Table 2: Examples of Ligand-Target Interaction Studies for Indazole Derivatives
Indazole Derivative ClassMolecular TargetKey Interaction Findings from Docking/ModelingReference
Anti-inflammatory indazolesCyclooxygenase-2 (COX-2)Binding mode similar to rofecoxib. doaj.org
FGFR kinase inhibitorsFibroblast growth factor receptor (FGFR)Guided optimization from a fragment to a potent pharmacophore. nih.gov
Butyrylcholinesterase inhibitorsButyrylcholinesterase (BChE)Binding mediated by hydrophobic and polar interactions. monash.edu
GPR84 antagonistsG protein-coupled receptor 84 (GPR84)Identified key residues responsible for species selectivity. nih.govnih.gov

Cell-Based Assays and Biological Pathways

Cell-based assays are essential for evaluating the biological effects of indazole derivatives in a more physiologically relevant context. longdom.org These assays can confirm the activity observed in biochemical assays and provide insights into the cellular pathways affected by the compounds.

For example, the anti-inflammatory activity of N(2)-arylindazol-3(2H)-one derivatives was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. mdpi.com In cancer research, the anti-proliferative effects of indazole derivatives are commonly evaluated using various human cancer cell lines. nih.govrsc.org For instance, one study showed that a particular indazole derivative inhibited the proliferation and colony formation of the 4T1 breast cancer cell line. rsc.org This compound was found to induce apoptosis, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, indicating its effect on the apoptotic pathway. rsc.org

Furthermore, cell-based assays are crucial for studying the neurological effects of indazole derivatives. The neuroprotective effects of certain indazoles have been demonstrated in SH-SY5Y cells, a human neuroblastoma cell line, by showing that they can increase cell viability and reduce apoptosis induced by neurotoxins like MPP+. frontiersin.org These studies often link the observed effects to specific signaling pathways, such as the inhibition of tau phosphorylation and its upstream kinases. frontiersin.org The modulation of signaling pathways, such as those involving protein kinases, is a common mechanism of action for many biologically active indazole compounds. google.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

SAR studies dissect the chemical structure of a molecule to understand how different functional groups and their positions contribute to its biological effects. For indazole derivatives, research has shown that substitutions on both the pyrazole (B372694) and benzene (B151609) rings are critical for modulating activity and selectivity.

The biological activity of indazole derivatives is highly sensitive to the position and chemical nature of substituents on the core scaffold. guidechem.com Key positions that have been extensively studied are the C3, C6, and N1 positions.

C3-Position: The C3 position of the indazole ring is a critical determinant of biological activity. mdpi.com In a series of β3-adrenergic receptor agonists, modification of the substituent at the C3 position was crucial for improving selectivity. u-tokyo.ac.jp For instance, while a C3-methyl group conferred potent agonistic activity, it also led to off-target effects; strategic modification of this group significantly enhanced the selectivity profile. u-tokyo.ac.jp Similarly, for inhibitors of the IDO1 enzyme, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be essential for potent inhibitory activity. mdpi.com However, in some contexts, such as certain colon cancer cells, the introduction of a methyl group at the C-3 position can lead to increased cytotoxicity. Current time information in Bangalore, IN.

N1-Position: The N1 position of the pyrazole ring is another key site for modification. In the development of CCK-A agonists, the N1-anilidoacetamide moiety was identified as a "trigger" group, where variations of its substituents modulated both binding affinity and agonist efficacy. frontiersin.org The regioselectivity of N-alkylation (at N1 vs. N2) is a common challenge, but selective N1-alkylation is often a key step in synthesizing targeted drug candidates. researchgate.netnih.gov

Benzene Ring Positions (C4, C5, C6): Substitutions on the fused benzene ring also play a significant role. For IDO1 inhibitors, the substituent groups at both the C4 and C6 positions were found to be crucial for activity. mdpi.com In other studies, hydrophobic groups at the C6 position were shown to be important for the anti-cancer activity of certain derivatives. ossila.com For 5-lipoxygenase (5-LOX) inhibition, a combination of substitutions including a 5-OMe or 5-OH group was found to be relevant for activity. smolecule.com

The following table summarizes the observed impact of substituents at various positions on the indazole scaffold.

Table 1: Impact of Substituent Position on Biological Activity of Indazole Derivatives

PositionSubstituent/MoietyObserved ImpactTarget/ActivityReference
C3Modified Substituents (vs. Methyl)Improved selectivityβ3-Adrenergic Receptor u-tokyo.ac.jp
C3Carbohydrazide MoietyCrucial for potent inhibitionIDO1 Enzyme mdpi.com
N1Anilidoacetamide MoietyModulates binding affinity and efficacyCCK-A Receptor frontiersin.org
C4 & C6Various SubstituentsCrucial for inhibitory activityIDO1 Enzyme mdpi.com
C5-OH or -OMe GroupsRelevant for inhibition5-Lipoxygenase (5-LOX) smolecule.com
C6Hydrophobic GroupsImportant for activityAnticancer ossila.com

Beyond the simple presence of a substituent, its electronic properties (electron-donating or electron-withdrawing) and steric bulk are defining factors. In a series of indazole-based CCK-A agonists, agonist efficacy was found to be directly affected by stereoelectronic factors within the C3 moiety. frontiersin.org Similarly, the antibacterial activity of certain para-substituted indazole derivatives was influenced by the electronic and steric properties of the substituents. These findings highlight that a deep understanding of the electronic distribution and spatial arrangement of atoms is necessary for the rational design of selective and effective indazole-based compounds.

Specific chemical motifs are often incorporated into the indazole scaffold to achieve desired pharmacological profiles.

C3 and N1 Pharmacophores: A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. In the development of CCK-A agonists based on a 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine core, specific pharmacophoric elements at the C3 and N1 positions of the indazole ring were explored to modulate agonist activity and receptor selectivity. frontiersin.org

Indole (B1671886) Ring: The indazole ring system is often considered a bioisostere of the indole nucleus, meaning they share similar physical and chemical properties which can lead to comparable biological activities. This bioisosteric relationship allows medicinal chemists to interchange these scaffolds to fine-tune a compound's properties.

3-Aminoindazole Motifs: The 3-aminoindazole moiety is a particularly valuable synthon in medicinal chemistry. It has served as a promising starting point for the development of potent kinase inhibitors. mdpi.com For example, a 3-amino-5-substituted indazole was the foundation for creating novel derivatives, leading to the discovery of Entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK). mdpi.com

3-Fluoroindazole Motifs: The incorporation of fluorine into drug candidates is a common strategy to improve metabolic stability and modulate physicochemical properties. In the context of indazole derivatives, the incorporation of 3-fluoroindazole motifs has been shown to increase oral bioavailability by tempering the polarity of otherwise lipophilic molecules.

The primary goal of SAR studies is to guide the optimization of lead compounds. For indazole derivatives, several strategies have proven effective. A prominent approach is structure-based design, where knowledge of the target protein's binding site is used to make rational modifications to the ligand. This strategy, combined with a focus on key properties like potency and selectivity, led to the discovery of highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). Optimization often involves systematically altering substituents at key positions (such as C3 and C6) to enhance interactions with the target and reduce off-target binding. u-tokyo.ac.jpossila.com Fragment-based lead discovery, where small molecular fragments are screened and then grown or linked together, has also been successfully applied to develop novel indazole-based kinase inhibitors. mdpi.com

Computational Chemistry and In Silico Approaches

Computational tools are indispensable in modern drug discovery for predicting how a molecule will behave and interact with its biological target, thereby accelerating the design-synthesis-test cycle.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study indazole derivatives by modeling their interactions within the binding site of a target protein. mdpi.com

Docking studies have provided crucial insights into the binding modes of indazole-based inhibitors. For example, docking analysis of dual Aurora A and B kinase inhibitors revealed key hydrogen bond interactions with specific amino acid residues (Glu211, Ala213, and Thr217) in the kinase binding pocket, explaining the compounds' potency. mdpi.com In another study, docking of indazole derivatives into the active site of the aromatase enzyme, a target for breast cancer therapy, helped identify compounds with high binding affinities and rationalized their potential as therapeutic agents. These computational models are often validated by comparing predicted binding poses with experimental data, such as X-ray crystal structures, and are used to guide further synthetic efforts.

The table below provides examples of molecular docking studies performed on indazole derivatives against various biological targets.

Table 2: Examples of Molecular Docking Studies with Indazole Derivatives

Biological TargetIndazole Derivative ClassKey Findings from DockingReference
Tyrosine Threonine Kinase (TTK)Various Indazole DerivativesGuided the design of potent inhibitors by identifying key structural attributes for binding.
Renal Cancer-Related Protein (PDB: 6FEW)3-Carboxamide IndazolesIdentified derivatives with the highest binding energies, suggesting strong interaction with the target.
VEGFR-2Indazole ScaffoldsShowed favorable interactions and better binding affinity compared to some native ligands.
Aurora Kinases1H-Indazole DerivativesRevealed hydrogen bond formation with key residues (Glu211, Ala213, Lys141, Thr217, Arg220). mdpi.com
AromataseSubstituted IndazolesSupported their potential as breast cancer agents by showing good binding affinities and interactions with active site residues (Arg115, Met374).

Quantum Chemical Calculations (e.g., DFT/B3LYP/6-31G(d,p))

Quantum chemical calculations are foundational for predicting molecular properties. For indazole derivatives, Density Functional Theory (DFT) is a commonly used method to predict chemical reactivity. dergipark.org.tr Specifically, the B3LYP functional combined with the 6-31G(d,p) basis set has been effectively utilized to optimize molecular geometries and perform frequency analyses. nih.govscispace.com This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

Theoretical investigations on indazole derivatives are often performed using software like Gaussian, which allows for the modeling of the compound's structure. nih.govrsc.org The optimization process yields a stable conformation of the molecule, which is the basis for all subsequent property calculations, ensuring that the electronic and thermodynamic parameters correspond to a minimum on the potential energy surface.

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this analysis. numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. nih.govrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com In studies of various indazole derivatives, DFT calculations have been used to determine these energy values. For instance, in a series of 3-carboxamide indazoles, compounds with larger energy gaps were identified as being more stable. researchgate.net

Table 1: Representative FMO Properties of Indazole Derivatives Data based on computational studies of related indazole compounds.

Compound SeriesEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Indazole-Thiadiazole 1-5.88-1.963.92
Indazole-Thiadiazole 2-5.76-1.833.93

Source: Adapted from studies on indazole-based thiadiazole hybrid derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP surface represent varying levels of electrostatic potential. rsc.org Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack (nucleophilic sites). rsc.org Conversely, blue areas signify regions of positive potential, which are electron-deficient and prone to nucleophilic attack (electrophilic sites). rsc.org Green regions represent neutral potential. rsc.org In studies of indazole derivatives, MEP analysis performed using the B3LYP/6-31G(d,p) method has revealed the specific sites for molecular interactions. nih.govrsc.org For example, the analysis can highlight the negative potential around nitrogen and oxygen atoms, identifying them as likely sites for hydrogen bonding and electrophilic interactions. rsc.orgresearchgate.netasianresassoc.org

Topological Insights and Thermodynamical Properties

Topological analysis of the electron density, using theories like the Quantum Theory of Atoms in Molecules (QTAIM), provides deep insights into chemical bonding and non-covalent interactions within a molecule. Such analyses on indazole derivatives have been used to characterize electron localization and delocalization, as well as to identify van der Waals interactions and steric effects. researchgate.netasianresassoc.org

Thermodynamical properties, such as enthalpy of formation, heat capacity, and entropy, can be calculated computationally at different temperatures. These properties are crucial for understanding the stability and behavior of the compound under various thermal conditions. For example, the calculated specific heat capacity of an indazole derivative was found to be 77.31 cal mol⁻¹K⁻¹, reflecting its capacity to absorb thermal energy. researchgate.netasianresassoc.org Experimental studies using calorimetry and thermogravimetry have also been conducted to determine the molar standard enthalpy of formation for various indazole compounds, providing valuable data that can be compared with theoretical results. researchgate.net

Table 2: Calculated Thermodynamic Properties for a Representative Indazole Derivative at 298.15 K

PropertyValueUnit
Enthalpy-203065.17kcal/mol
Heat Capacity (Cv)71.95cal/mol·K
Entropy (S)134.46cal/mol·K

Source: Data from a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol. researchgate.net

Preclinical and Future Research Directions

Further in vitro and in vivo Biological Evaluation

While initial screenings have revealed the potential of indazole derivatives across various disease models, comprehensive preclinical evaluation is a critical next step. The progression from laboratory assays to more complex biological systems is essential to validate the therapeutic promise of compounds based on the Methyl 2-(1H-indazol-3-yl)acetate framework.

Future research will likely involve expanded in vitro studies against broader panels of cancer cell lines to better understand the spectrum of activity. For instance, after initial findings showed potent growth inhibitory activity of an indazole derivative (2f) against the 4T1 breast cancer cell line, further dose-dependent studies were conducted to confirm its pro-apoptotic effects. rsc.orgnih.gov These studies demonstrated an upregulation of cleaved caspase-3 and Bax, alongside a downregulation of Bcl-2, providing deeper insight into the mechanism of action. rsc.orgnih.gov

Following promising in vitro results, subsequent in vivo studies in animal models are imperative. An example of this progression is the evaluation of indazole derivative 2f in a 4T1 tumor model, which confirmed its ability to suppress tumor growth without obvious side effects. nih.gov Similarly, after identifying N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent Polo-like kinase 4 (PLK4) inhibitors in vitro, pharmacokinetic studies in animal models were performed to assess properties like bioavailability and half-life, which are crucial for determining a compound's potential as a drug candidate. nih.gov This trajectory from initial lab-based screening to whole-organism testing is fundamental for advancing indazole-based compounds toward clinical consideration.

Development of New Indazole-Based Derivatives and Lead Compounds

The chemical tractability of the indazole ring allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of novel derivatives from lead compounds like this compound is a cornerstone of ongoing research. Strategies such as bioisosteric replacement, homologation, and molecular simplification are employed to fine-tune the molecular structure for enhanced anticandidal activity. nih.gov

The development process often begins with a hit compound identified through screening. For example, methyl 3-phenyl-1H-indazole acetate (B1210297) was identified as a promising candidate for further development after a re-evaluation of initial screening hits. nih.govbeilstein-journals.org From this starting point, chemists can synthesize a variety of analogues by modifying different parts of the molecule. Common synthetic strategies include:

Palladium-catalyzed coupling reactions: The Suzuki-Miyaura reaction is frequently used to attach various aryl or heterocyclic groups to the indazole core, creating diverse libraries of compounds. rsc.orgnih.govresearchgate.net This method was used to prepare 3-arylindazoles from 3-iodo-1H-indazole. researchgate.net

Alkylation: The nitrogen atoms of the indazole ring can be alkylated to introduce different substituents. For instance, unprotected 3-arylindazoles can be alkylated with methyl bromoacetate (B1195939) to produce compounds like those in the this compound family. nih.gov

Amide Coupling: The carboxylic acid function, which can be derived from the methyl ester of the title compound, is a common handle for creating amide analogues with diverse amines, a strategy used to generate potential RBP4 antagonists. nih.gov

These synthetic efforts have led to the identification of numerous indazole derivatives with potent biological activities across different therapeutic areas.

Indazole Derivative ClassKey Synthetic StrategyTarget/ActivityReference
3-ArylindazolesSuzuki-Miyaura couplingAnticancer, Antibacterial researchgate.net
Substituted methyl 2-(1H-indazol-1-yl)acetatesAlkylation with methyl bromoacetateFluconazole (B54011) chemosensitizer nih.gov
1H-Indazole-3-carboxamidesAmide couplingRBP4 Antagonists nih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazolesMulti-step synthesis involving cyclizationFLT3 Kinase Inhibitors (AML) tandfonline.com
N-(1H-indazol-6-yl)benzenesulfonamidesStructural simplification and fragment growthPLK4 Inhibitors (Breast Cancer) nih.gov

Addressing Drug Resistance Mechanisms

A significant area of research for indazole derivatives is their potential to overcome drug resistance, a major challenge in treating infectious diseases and cancer. One notable application is in combating fluconazole resistance in the fungal pathogen Candida albicans. nih.govbeilstein-journals.org

Research has identified specific indazole-based compounds that act as "chemosensitizers." These molecules can restore the efficacy of fluconazole against resistant strains of C. albicans. beilstein-journals.org The initial hit compound, methyl 3-phenyl-1H-indazole acetate, showed good activity against fluconazole-resistant strains (CaCi-2 and CaCi-8) with IC₅₀ values of 0.8 and 2.3 μM, respectively, while showing no significant effect on mammalian fibroblasts. nih.govbeilstein-journals.org

Further structure-activity relationship (SAR) studies were conducted by synthesizing and testing a range of analogues. This research revealed key insights into the chemical features required for this chemosensitizing activity.

CompoundModification on Indazole ScaffoldActivity against CaCi-2 (IC₅₀)Key FindingReference
Methyl 3-phenyl-1H-indazole acetateParent hit compound0.8 µMGood initial activity against resistant strain. nih.gov
Methyl 2-(3-(3-methoxyphenyl)-1H-indazol-1-yl)acetateAddition of a meta-methoxy group to the phenyl ring0.7 µMPotent activity maintained or slightly improved. nih.govnih.gov
Methyl 2-(3-(3-(N,N-dimethylamino)phenyl)-1H-indazol-1-yl)acetateAddition of a meta-N,N-dimethylamine group0.8 µMPotent activity maintained. nih.gov
Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetateAddition of a para-fluoro groupWeakElectron-withdrawing groups can reduce activity. nih.gov
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-indazol-1-yl)acetateAddition of a strong electron-withdrawing group> 26 µM (Inactive)Strong electron-withdrawing groups abolish activity. nih.gov

The findings suggest that the free acid, potentially formed by hydrolysis of the methyl ester, might be the active species, as replacing the ester with more stable derivatives was detrimental to activity. nih.gov This line of inquiry provides a promising strategy for developing adjunctive therapies that can resensitize resistant pathogens to existing antifungal agents.

Exploration of New Therapeutic Areas

The structural versatility of the indazole core has prompted its exploration in a wide array of therapeutic contexts beyond its initial applications. The core scaffold of this compound is part of a larger family of indazole-containing compounds being investigated for numerous diseases, driven by the scaffold's ability to interact with a diverse range of biological targets. nih.gov

New therapeutic avenues for indazole derivatives include:

Oncology: Numerous indazole derivatives have been synthesized and evaluated as anticancer agents. nih.govresearchgate.netresearchgate.net They have been designed to inhibit critical targets in cancer progression, such as VEGFR-2, which is pivotal for tumor angiogenesis. sci-hub.se Specific derivatives have shown potent inhibitory activity against various cancer cell lines, including lung, breast, melanoma, and colon cancer. researchgate.net Furthermore, they are being developed as inhibitors for specific kinases like FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML) and Polo-like kinase 4 (PLK4) for breast cancer. nih.govtandfonline.com

Anti-inflammatory: The indazol-3-one substructure, closely related to the title compound, is a key component in compounds being investigated as anti-inflammatory agents. mdpi.com

Neurodegenerative Diseases: Indazole derivatives have been identified as inhibitors of phosphodiesterase 9 (PDE9), a potential therapeutic target for Alzheimer's disease. mdpi.com They have also been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), another target implicated in neurodegenerative conditions like Alzheimer's. google.com

Metabolic Diseases: Researchers have developed indazole-based direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK) for the potential treatment of diabetic nephropathy. acs.org

Infectious Diseases: Beyond the antifungal applications discussed previously, 5-nitroindazole (B105863) derivatives have been proposed as prototypes for antichagasic drugs to combat Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net

Migraine: Potent human CGRP receptor antagonists based on an indazole scaffold have been developed for the treatment of migraine. researchgate.net

This broad scope of research highlights the significant potential of the indazole scaffold as a privileged structure in drug discovery, with ongoing efforts continually expanding its therapeutic horizons.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(1H-indazol-3-yl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. A common method involves refluxing 2-(1H-indazol-3-yl)acetic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl gas). Alternatively, hydrazine hydrate has been used in analogous indole derivatives to form hydrazide intermediates, which can be further derivatized into esters . Reaction optimization should consider:

  • Catalyst choice : Acidic conditions (e.g., acetic acid) improve esterification efficiency but may require prolonged reflux.
  • Temperature : Reflux at 60–80°C typically balances reaction rate and side-product formation.
  • Purification : Recrystallization from DMF/acetic acid mixtures (1:1 v/v) is effective for isolating crystalline products .

Q. How can the purity and structural identity of this compound be confirmed?

A multi-technique approach is recommended:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
  • NMR : ¹H NMR should show characteristic signals: indazole aromatic protons (δ 7.2–8.1 ppm), methyl ester singlet (δ 3.7 ppm), and acetate methylene (δ 3.9–4.1 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths/angles and crystal packing .

Q. What are the stability and storage guidelines for this compound?

  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Stability : Monitor via TLC or HPLC for degradation products (e.g., free carboxylic acid) under accelerated conditions (40°C/75% RH for 14 days). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

  • LogP/LogD : Use tools like JChem to calculate partition coefficients (LogP ≈ 0.92 at pH 7.4), which correlate with membrane permeability .
  • Polar surface area (PSA) : A PSA of ~52 Ų suggests moderate blood-brain barrier penetration.
  • Molecular dynamics (MD) : Simulate solvation behavior in aqueous/organic systems to optimize solvent selection for synthesis or formulation .

Q. What strategies resolve contradictions in biological activity data for indazole derivatives?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923).
  • Structural analogs : Compare this compound with derivatives like Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate, where substituents (e.g., benzyl groups) enhance receptor binding .
  • Metabolic stability : Assess liver microsome stability to rule out rapid ester hydrolysis masking true activity .

Q. How can reaction bottlenecks in large-scale synthesis be addressed?

  • Catalyst optimization : Replace homogeneous acids (e.g., H₂SO₄) with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification.
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management for esterification steps.
  • Byproduct analysis : Use LC-MS to identify and mitigate side products (e.g., dimerization via indazole N1/N2 reactivity) .

Q. What are the design considerations for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Ester group : Replace methyl with ethyl or tert-butyl to study steric effects on target binding.
  • Indazole substitution : Introduce electron-withdrawing groups (e.g., –NO₂ at C5) to enhance electrophilic reactivity.
  • Linker flexibility : Replace the acetate spacer with rigid moieties (e.g., amides) to probe conformational requirements .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight204.23 g/molHRMS
LogD (pH 7.4)0.93Computational
Melting Point98–102°CDSC
Solubility (H₂O)2.1 mg/mLShake-flask

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
2-(1H-indazol-3-yl)acetic acidEster hydrolysisDry solvents, inert atmosphere
N1-Alkylated indazoleCompeting alkylation at N1Use bulky alkylating agents

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.